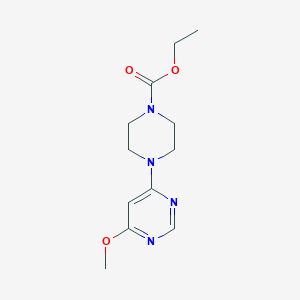![molecular formula C17H16N6O B15117320 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15117320.png)
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the pyridine ring to the azetidine-triazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound shares structural similarities with the triazole derivative but features a thiazolidinone ring instead of a triazole ring.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their varied medicinal applications.
Uniqueness
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a pyridine ring, and an azetidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N6O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O/c24-17(15-10-19-23(21-15)14-6-2-1-3-7-14)20-13-11-22(12-13)16-8-4-5-9-18-16/h1-10,13H,11-12H2,(H,20,24) |
InChI Key |
NFLZPSWXJMLSND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide](/img/structure/B15117247.png)
![9-(2-methoxyethyl)-6-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15117254.png)
![Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B15117257.png)
![2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B15117271.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117295.png)

![1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117302.png)
![9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117318.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B15117321.png)
![2-(3-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15117322.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B15117328.png)

